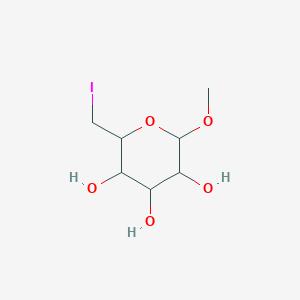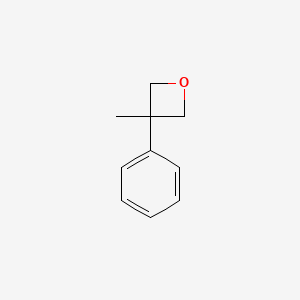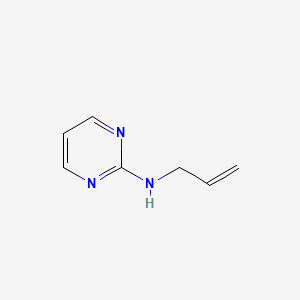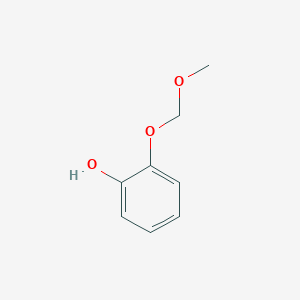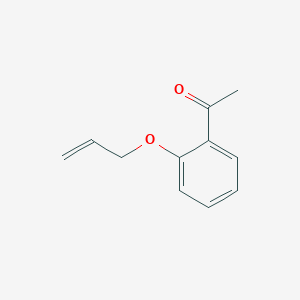![molecular formula C26H28Cl2FN3O2S B3031642 2-[(2,6-dichlorophenyl)carbamoyl-(2-methylpropyl)amino]-N-[(4-fluorophenyl)methyl]-N-[(3-methylthiophen-2-yl)methyl]acetamide CAS No. 6026-60-4](/img/no-structure.png)
2-[(2,6-dichlorophenyl)carbamoyl-(2-methylpropyl)amino]-N-[(4-fluorophenyl)methyl]-N-[(3-methylthiophen-2-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[(2,6-dichlorophenyl)carbamoyl-(2-methylpropyl)amino]-N-[(4-fluorophenyl)methyl]-N-[(3-methylthiophen-2-yl)methyl]acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds that have been synthesized and studied for their properties and interactions.
Synthesis Analysis
The synthesis of related acetamide compounds involves the reaction of various aromatic or heteroaromatic amines with acyl chlorides or carboxylic acids in the presence of coupling agents. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and modifying the reaction conditions to accommodate the different substituents present in the target molecule.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by the presence of intermolecular and intramolecular hydrogen bonds, which can influence the crystal packing and stability of the compound. For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular N–H···O hydrogen bonds and two intramolecular interactions, which contribute to the stability of the crystal lattice . Similar interactions might be expected in the compound of interest, with additional considerations for the steric and electronic effects of the substituents.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide functional group. The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the presence of aromatic and heteroaromatic rings in the molecule may allow for electrophilic substitution reactions, depending on the electronic nature of the substituents. The specific reactivity patterns of the compound would need to be empirically determined.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of halogen substituents, as seen in the related compounds, can affect the lipophilicity, melting point, and solubility of the molecule . The compound "this compound" is likely to exhibit unique properties due to its specific combination of functional groups and substituents, which would need to be characterized through experimental studies.
Propiedades
Número CAS |
6026-60-4 |
|---|---|
Fórmula molecular |
C26H28Cl2FN3O2S |
Peso molecular |
536.5 g/mol |
Nombre IUPAC |
2-[(2,6-dichlorophenyl)carbamoyl-(2-methylpropyl)amino]-N-[(4-fluorophenyl)methyl]-N-[(3-methylthiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C26H28Cl2FN3O2S/c1-17(2)13-32(26(34)30-25-21(27)5-4-6-22(25)28)16-24(33)31(15-23-18(3)11-12-35-23)14-19-7-9-20(29)10-8-19/h4-12,17H,13-16H2,1-3H3,(H,30,34) |
Clave InChI |
NKIYKXSRJSEIRU-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)CN(CC2=CC=C(C=C2)F)C(=O)CN(CC(C)C)C(=O)NC3=C(C=CC=C3Cl)Cl |
SMILES canónico |
CC1=C(SC=C1)CN(CC2=CC=C(C=C2)F)C(=O)CN(CC(C)C)C(=O)NC3=C(C=CC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



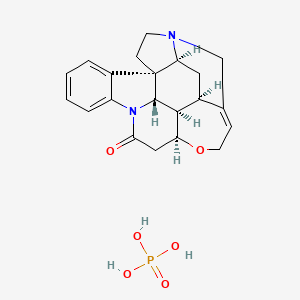

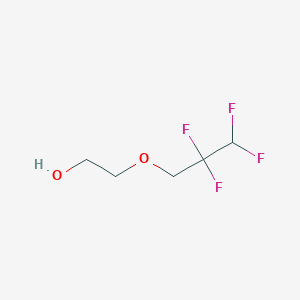

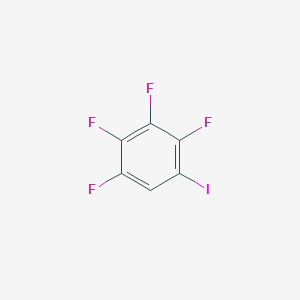
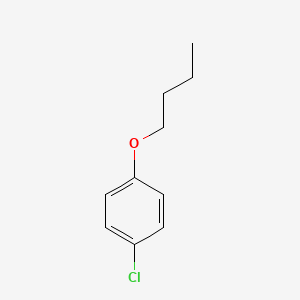
![Methyl 2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propanoate](/img/structure/B3031567.png)
